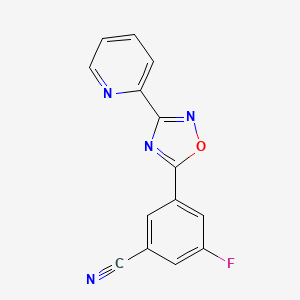

3-Fluoro-5-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile

描述

- 它最初由范德比尔特大学医学中心开发。

- 该化合物目前处于临床前开发阶段,其主要作用机制是调节 mGluR5 的活性 .

VU 0285683: 是一种针对代谢型谷氨酸受体 5 (mGluR5) 的特异性负向变构调节剂 (NAM)。

准备方法

- 不幸的是,VU 0285683 的具体合成路线和反应条件在公共领域并不广泛。需要注意的是,工业生产方法通常涉及优化合成路线以实现可扩展性、产率和纯度。

化学反应分析

- VU 0285683 与 mGluR5 相互作用,但其除了结合以外的化学反应尚未得到广泛的记录。

- 在与 mGluR5 相关的研究中常用的试剂和条件可能包括有机溶剂、缓冲液和特定的测定系统。

- 从 VU 0285683 相互作用中形成的主要产物很可能与其对 mGluR5 信号通路的影响有关。

科学研究应用

Medicinal Chemistry

1.1 Anti-Cancer Activity

One of the primary applications of 3-Fluoro-5-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile is its potential as an anti-cancer agent. Recent studies have demonstrated that compounds containing oxadiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study highlighted the synthesis of similar oxadiazole derivatives that showed promising results against lung carcinoma cells, indicating a selective toxicity towards cancerous tissues while sparing normal cells .

1.2 Mechanism of Action

The mechanism by which this compound exerts its anti-cancer effects often involves the inhibition of specific enzymes or pathways crucial for cancer cell survival and proliferation. For example, it may interact with DNA and RNA, disrupting their functions and leading to apoptosis in cancer cells. Additionally, the presence of fluorine and pyridine groups enhances the compound's ability to penetrate biological membranes and interact with cellular targets effectively.

Agricultural Applications

2.1 Antimicrobial Properties

Beyond its potential in oncology, this compound has shown antimicrobial properties that could be harnessed in agriculture. Compounds with oxadiazole structures have been reported to possess antibacterial and antifungal activities, making them suitable candidates for developing new agrochemicals . These properties can help in managing plant diseases caused by pathogenic microorganisms.

Material Science Applications

3.1 Development of Functional Materials

The unique structural features of this compound also position it as a candidate for applications in material science. Its thermal stability and ability to form strong intermolecular interactions make it suitable for incorporation into polymers and other materials requiring enhanced durability and functionality .

Summary of Research Findings

The following table summarizes key findings from various studies regarding the applications of this compound:

作用机制

- VU 0285683 通过与 mGluR5 上的 MPEP (代谢型谷氨酸受体 5 阳性变构调节剂) 结合位点结合来发挥其作用。

- 这种结合会负向调节 mGluR5 的活性,影响参与突触传递和可塑性的下游信号通路。

相似化合物的比较

- VU 0285683 的独特之处在于它特异性地靶向 mGluR5。

- 类似的化合物包括其他 mGluR5 调节剂(包括阳性和负向变构调节剂)和相关的谷氨酸受体配体。

生物活性

3-Fluoro-5-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHF NO

- Molecular Weight : 253.23 g/mol

Structural Features :

- The presence of a fluoro group enhances lipophilicity and may influence the compound's interaction with biological targets.

- The oxadiazole ring is known for its diverse biological activities, including antimicrobial and anticancer properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Kinases : Similar compounds in its class have been shown to inhibit various kinases involved in cancer cell proliferation.

- Induction of Apoptosis : Studies suggest that oxadiazole derivatives can induce apoptosis in cancer cells by activating intrinsic pathways.

- Antimicrobial Activity : The pyridine moiety may contribute to antibacterial and antifungal properties.

Anticancer Activity

A series of studies have evaluated the anticancer potential of oxadiazole derivatives similar to this compound. Table 1 summarizes key findings from various research articles.

| Compound | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 15.63 | Apoptosis induction via Bcl-2 inhibition |

| Compound B | A549 (Lung Cancer) | 12.34 | Cell cycle arrest and apoptosis |

| Compound C | HeLa (Cervical Cancer) | 10.89 | Inhibition of PI3K/Akt pathway |

Antimicrobial Activity

The compound's structural analogs have shown promising antimicrobial activity against various pathogens. Table 2 presents data on antimicrobial efficacy.

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|---|

| Compound D | E. coli | 32 µg/mL | Bactericidal |

| Compound E | S. aureus | 16 µg/mL | Bacteriostatic |

| Compound F | C. albicans | 8 µg/mL | Fungistatic |

Case Studies

Several case studies have illustrated the therapeutic potential of oxadiazole derivatives:

-

Case Study on Cancer Treatment :

- A study conducted on a novel oxadiazole derivative demonstrated significant tumor reduction in xenograft models. The treatment led to a marked increase in apoptosis markers and reduced cell proliferation rates.

-

Case Study on Antimicrobial Efficacy :

- In vitro studies revealed that an oxadiazole-based compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a new antibiotic agent.

属性

IUPAC Name |

3-fluoro-5-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7FN4O/c15-11-6-9(8-16)5-10(7-11)14-18-13(19-20-14)12-3-1-2-4-17-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GELAFISMURFRCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NOC(=N2)C3=CC(=CC(=C3)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。